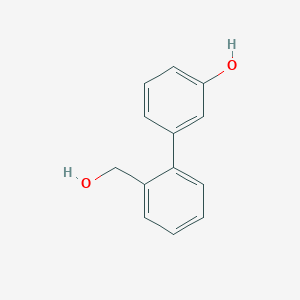3-(2-Hydroxymethylphenyl)phenol
CAS No.: 878996-36-2
Cat. No.: VC11768885
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 878996-36-2 |
|---|---|
| Molecular Formula | C13H12O2 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 3-[2-(hydroxymethyl)phenyl]phenol |
| Standard InChI | InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2 |
| Standard InChI Key | KPDZMDHGDXVZDI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O |
| Canonical SMILES | C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol. Its structure consists of two benzene rings: one substituted with a hydroxymethyl group (-CH₂OH) at the ortho position and the other with a hydroxyl group (-OH) at the para position relative to the inter-ring bond. This arrangement is critical for its reactivity, as the proximity of functional groups facilitates intramolecular hydrogen bonding and influences reaction pathways.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 3594-97-6 |
| IUPAC Name | 2-[2-(hydroxymethyl)phenyl]phenol |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| SMILES | C1=CC=C(C(=C1)CO)C2=CC=CC=C2O |
| InChI Key | FGCSCCNLDZVFBI-UHFFFAOYSA-N |
| PubChem CID | 14147651 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal for confirming the compound’s structure. The phenolic -OH group typically appears as a broad peak near 3200–3600 cm⁻¹ in FTIR, while the hydroxymethyl group’s C-O stretch is observed around 1050–1100 cm⁻¹. In ¹H NMR, the aromatic protons resonate between 6.8–7.5 ppm, with the hydroxymethyl protons (-CH₂OH) appearing as a singlet or multiplet near 4.5–5.0 ppm.
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring the hydroxymethyl group attaches to the correct position on the aromatic ring.
-
Byproduct Formation: Minimizing dimerization or polymerization during hydroxymethylation.
-
Purification: Isolating the product from unreacted starting materials and side products, often requiring column chromatography or recrystallization.
Reactivity and Functionalization
Esterification
The phenolic -OH and hydroxymethyl groups participate in esterification with carboxylic acids or acyl chlorides. For instance, reaction with acetic anhydride yields 2-(2-acetoxymethylphenyl)phenyl acetate, a derivative with enhanced stability for further applications. Acid catalysts like sulfuric acid or HCl accelerate these reactions, with yields dependent on reaction time and stoichiometry.
Oxidation and Reduction
-
Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to a carbonyl (-CHO) using agents like pyridinium chlorochromate (PCC), forming 2-(2-formylphenyl)phenol.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings, though this may compromise the phenolic hydroxyl group’s integrity.
Alkylation and Acylation
The phenolic -OH undergoes alkylation with alkyl halides or acylation with acyl chlorides. For example, reaction with methyl iodide in the presence of K₂CO₃ produces 2-(2-hydroxymethylphenyl)anisole, masking the phenol for subsequent reactions .
Challenges and Future Directions
Knowledge Gaps
-
Toxicological Data: No studies on acute or chronic toxicity, necessitating OECD guideline-compliant assays.
-
Scalability: Current syntheses are lab-scale; pilot-scale optimization is required for industrial adoption.
-
Structure-Activity Relationships: Systematic modification of functional groups could reveal enhanced bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume